molecular formula C12H20O9 B1615104 Propane-1,2,3-triyl trilactate CAS No. 537-32-6

Propane-1,2,3-triyl trilactate

Cat. No.: B1615104
CAS No.: 537-32-6
M. Wt: 308.28 g/mol
InChI Key: QFZKSWMAYXNSEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane-1,2,3-triyl trilactate typically involves the esterification of propane-1,2,3-triol (glycerol) with lactic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to promote the formation of the ester bonds, resulting in the production of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. Continuous flow chemistry and automated synthesis techniques are employed to enhance efficiency and reproducibility. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Propane-1,2,3-triyl trilactate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Propane-1,2,3-triyl trilactate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Propane-1,2,3-triyl trilactate is similar to other triesters like triacetin (propane-1,2,3-triyl triacetate). it is unique due to its specific esterification with lactic acid, which imparts distinct chemical and physical properties. Similar compounds include:

This compound stands out due to its biodegradability and versatility in various applications, making it a valuable compound in both research and industry .

Properties

IUPAC Name

2,3-bis(2-hydroxypropanoyloxy)propyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O9/c1-6(13)10(16)19-4-9(21-12(18)8(3)15)5-20-11(17)7(2)14/h6-9,13-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZKSWMAYXNSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(COC(=O)C(C)O)OC(=O)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

211061-34-6, 119310-43-9
Record name Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], ω,ω′,ω′′-[1,2,3-propanetriyltris(oxy)]tris[α-hydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211061-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], ω,ω′,ω′′-[1,2,3-propanetriyltris(oxy)]tris[α-hydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119310-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00939664
Record name Propane-1,2,3-triyl tris(2-hydroxypropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-32-6, 182970-05-4
Record name 1,1′,1′′-(1,2,3-Propanetriyl) tris(2-hydroxypropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trilactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester, (2S,2'S,2''S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane-1,2,3-triyl tris(2-hydroxypropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl trilactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRILACTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ATF4982XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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